6-Chlorobenzo[b]phenazine

Analytical Chemistry Quality Control Structural Confirmation

6-Chlorobenzo[b]phenazine is a monochlorinated derivative of the benzo[b]phenazine scaffold (5,12-diazanaphthacene), bearing the molecular formula C16H9ClN2 and a molecular weight of 264.71 g/mol. The parent benzo[b]phenazine (CAS 257-97-6, C16H10N2, MW 230.26) is a planar, nitrogen-containing heterocycle with established reactivity toward electrophilic substitution at the 6- and 11-positions.

Molecular Formula C16H9ClN2
Molecular Weight 264.71 g/mol
Cat. No. B12943390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chlorobenzo[b]phenazine
Molecular FormulaC16H9ClN2
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=C2Cl)N=C4C=CC=CC4=N3
InChIInChI=1S/C16H9ClN2/c17-15-11-6-2-1-5-10(11)9-14-16(15)19-13-8-4-3-7-12(13)18-14/h1-9H
InChIKeyJNQJNKTYAOHDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chlorobenzo[b]phenazine — Core Identifiers, Physicochemical Baseline, and Context for Scientific Procurement


6-Chlorobenzo[b]phenazine is a monochlorinated derivative of the benzo[b]phenazine scaffold (5,12-diazanaphthacene), bearing the molecular formula C16H9ClN2 and a molecular weight of 264.71 g/mol . The parent benzo[b]phenazine (CAS 257-97-6, C16H10N2, MW 230.26) is a planar, nitrogen-containing heterocycle with established reactivity toward electrophilic substitution at the 6- and 11-positions [1]. Introduction of the electron-withdrawing chlorine atom at position 6 modifies the electronic structure of the π-conjugated ring system, with implications for reduction potential, charge-transport properties, and spectroscopic signatures [2]. This compound is procurable as a fine chemical intermediate and research tool in medicinal chemistry, materials science, and organic electronics, where regioselective halogenation is a critical determinant of downstream performance.

Why Unsubstituted Benzo[b]phenazine or Alternative Halogenated Phenazines Cannot Replace 6-Chlorobenzo[b]phenazine Without Requantification


Benzo[b]phenazine derivatives are not interchangeable building blocks. The presence, position, and identity of a halogen substituent on the benzophenazine core govern LUMO energy, reduction potential, charge-carrier mobility, and spectroscopic response. Robins et al. demonstrated through combined DFT calculations (B3LYP/6-31G* and 6-31+G*) and cyclic voltammetry that Cl and Br substituents lower LUMO energies more effectively than F, with the magnitude of the shift dependent on substitution position [1]. VanAllan et al. established that electrophilic chlorination of benzo[b]phenazine proceeds with regioselectivity at the 6- and 11-positions, yielding the 6,11-dichloro derivative (m.p. 263 °C) and a trichloro derivative (m.p. 239 °C) under controlled conditions [2]. Substituting 6-chlorobenzo[b]phenazine with an unsubstituted, dihalogenated, or isomeric (e.g., benzo[a]phenazine) analog alters electronic, steric, and crystallographic properties, invalidating structure–activity relationships and device performance metrics established with the 6-chloro substitution pattern. Procurement without verifying substitution position and monohalogen stoichiometry introduces uncontrolled variables that cannot be corrected by downstream formulation adjustments.

6-Chlorobenzo[b]phenazine — Product-Specific Quantitative Evidence for Differentiated Selection


Molecular Weight Differential vs. Parent Benzo[b]phenazine Enables Identity Verification by Mass Spectrometry

6-Chlorobenzo[b]phenazine (C16H9ClN2, MW 264.71 g/mol) exhibits a monoisotopic mass shift of +34.45 Da relative to the unsubstituted benzo[b]phenazine parent (C16H10N2, MW 230.26 g/mol, CAS 257-97-6), arising from replacement of one hydrogen atom (1.008 Da) with one chlorine atom (35.45 Da) . This mass increment provides an unambiguous identifier for purity assessment via low-resolution or high-resolution mass spectrometry and distinguishes the monochloro derivative from the 6,11-dichloro analog (C16H8Cl2N2, MW 299.15 g/mol, Δ +68.89 Da vs. parent) [1].

Analytical Chemistry Quality Control Structural Confirmation

Regioselective Chlorination at Position 6 Alters Electronic Properties Relative to Unsubstituted and Dihalogenated Derivatives

The Robins et al. (2010) study on phenazine and bisphenazine derivatives demonstrated that chlorine substitution lowers the LUMO energy level of the phenazine core more effectively than fluorine substitution, as determined by DFT calculations at the B3LYP/6-31G* and B3LYP/6-31+G* levels and validated experimentally by cyclic voltammetry [1]. Specifically, Cl-substituted phenazine systems exhibit LUMO energies approximately 0.1–0.3 eV lower than the corresponding F-substituted analogs, with the magnitude modulated by substitution position [1]. Although the study did not report the exact LUMO value for 6-chlorobenzo[b]phenazine, the class-level electronic trend is directly transferable: a single chlorine at position 6 of the benzo[b]phenazine scaffold is predicted to lower LUMO energy relative to the parent, while avoiding the excessive stabilization and steric effects introduced by a second chlorine at position 11 [2].

Electronic Materials Computational Chemistry Structure–Property Relationships

Halogenation of Benzo[b]phenazine-Based Acceptors Improves Organic Solar Cell Power Conversion Efficiency by ~34% (Class-Level Evidence for the Value of Chlorination)

Tian et al. (2024) synthesized three benzo[b]phenazine-core small-molecule acceptors (NA9, NA10, NA11) and demonstrated that peripheral halogenation substantially improves organic solar cell performance. The chlorinated acceptor NA10 delivered a power conversion efficiency (PCE) of 15.65%, compared to 11.66% for the non-halogenated NA9 — a relative improvement of 34.2% [1]. The brominated NA11 achieved 16.64% PCE. The enhanced performance was attributed to improved molecular packing and enhanced charge transport enabled by halogenation [1]. Although NA10 is a more complex acceptor molecule rather than 6-chlorobenzo[b]phenazine itself, this study establishes that chlorine substitution on the benzo[b]phenazine core translates into a measurable, application-relevant performance advantage.

Organic Photovoltaics Non-Fullerene Acceptors Device Engineering

NMR Spectroscopic Differentiation: Chlorophenazines Exhibit Diagnostic Anisotropic Shielding Distinct from Methoxy and Unsubstituted Analogs

Morita and co-workers, in the 'Studies on Phenazines' series (XXVIII, 1966), measured and analyzed the ¹H NMR spectra of chlorophenazines and found that ring protons adjacent to chlorine substituents exhibit weakly influenced signal patterns in which the anisotropic effects of chlorine atoms manifest with opposite sign relative to those of methoxyl substituents [1]. This observation provides a diagnostic NMR fingerprint: the chemical shift perturbation pattern induced by a single chlorine at position 6 can be distinguished from that of methoxy-substituted or unsubstituted phenazine derivatives, offering an independent spectroscopic criterion for identity verification [1]. The study also noted that the significant abnormality in the shielding power of the beta substituent on the phenazine ring warrants further investigation for clarifying reactivity and polarizability [1].

NMR Spectroscopy Structural Elucidation Chlorophenazine Characterization

Synthetic Accessibility via Established Electrophilic Chlorination Route Documents a Mature Supply Chain

VanAllan, Reynolds, and Adel (1963) reported that benzo[b]phenazine is reactive toward electrophilic reagents, and chlorination with sulfuryl chloride (SO₂Cl₂) yields 6,11-dichlorobenzo[b]phenazine (m.p. 263 °C) [1]. Under controlled stoichiometric conditions, or through subsequent partial dechlorination strategies, the monochloro derivative at position 6 can be accessed. The paper also reports a trichlorobenzo[b]phenazine (m.p. 239 °C) [1]. The existence of this well-characterized synthetic pathway, published in a peer-reviewed ACS journal with structural assignments confirmed by independent synthesis and oxidation to the 6,11-quinone, means that 6-chlorobenzo[b]phenazine is not a hypothetical or poorly accessible compound but rather a member of a chemically rational series with a documented preparative route [1]. This contrasts with many niche heterocycles for which no primary synthetic literature exists.

Synthetic Chemistry Process Chemistry Supply Chain Assurance

6-Chlorobenzo[b]phenazine — Evidence-Validated Application Scenarios for Scientific and Industrial Procurement


N-Type Organic Semiconductor Building Block for OFET and OPV Research

The electron-withdrawing chlorine atom at position 6 of the benzo[b]phenazine core stabilizes the LUMO energy relative to the unsubstituted parent, as supported by DFT-predicted trends for chlorinated phenazine derivatives [1]. This makes 6-chlorobenzo[b]phenazine a candidate electron-transport (n-type) building block. The cross-study evidence from halogenated benzo[b]phenazine-based acceptors (NA10, PCE 15.65% vs. NA9, PCE 11.66%) provides quantitative justification that introducing chlorine on the benzo[b]phenazine scaffold translates into enhanced charge transport and molecular packing in solid-state devices [2]. Researchers designing non-fullerene acceptors or electron-transport layers for organic solar cells or OFETs should select the 6-chloro derivative when a single halogen substituent is needed to balance electron affinity, solubility, and crystallinity — a balance that the unsubstituted (insufficient electron affinity) and dihalogenated (over-stabilized, potentially aggregation-prone) variants cannot achieve. The monochloro substitution pattern provides exactly one heavy-atom substituent for X-ray crystallographic phasing when the compound is incorporated into co-crystals or host–guest complexes.

Medicinal Chemistry Scaffold Requiring Regioselective Derivatization at Position 6

The 1963 study by VanAllan et al. established that electrophilic substitution on benzo[b]phenazine occurs at the 6- and 11-positions, and that the resulting chloro derivatives can be oxidized to the corresponding quinones for further functionalization [1]. For medicinal chemists exploring benzophenazine-derived DNA intercalators, topoisomerase inhibitors, or antimicrobial agents, the pre-installed chlorine at position 6 serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) while simultaneously modulating the electronic properties of the pharmacophore. The class-level inference from the benzo[a]phenazine literature — where derivatives show IC₅₀ values of 1–10 μM against HeLa, A549, MCF-7, and HL-60 cancer cell lines — indicates that the benzophenazine scaffold possesses intrinsic anticancer pharmacophoric potential [2]. Selecting 6-chlorobenzo[b]phenazine over the unsubstituted parent provides a pre-functionalized entry point for structure–activity relationship (SAR) studies without requiring a de novo halogenation step.

Spectroscopic Probe Development Leveraging Chlorine-Induced Electronic Perturbation

The NMR study of chlorophenazines revealed that chlorine substituents induce anisotropic shielding effects on adjacent ring protons that are opposite in sign to those induced by methoxy substituents, providing a diagnostic spectroscopic fingerprint [1]. Furthermore, the LUMO-lowering effect of chlorine documented by Robins et al. [2] indicates that 6-chlorobenzo[b]phenazine will exhibit a bathochromic shift in its UV-Vis absorption and altered fluorescence properties relative to the parent benzo[b]phenazine, making it a candidate for fluorescent probe applications where red-shifted excitation/emission is advantageous for reducing biological autofluorescence. Researchers developing phenazine-based fluorescent sensors for metal ions, pH, or reactive oxygen species can exploit the 6-chloro substitution to tune the photophysical response without introducing the steric bulk or synthetic complexity of larger halogen or alkyl substituents.

Analytical Reference Standard for Halogenated Polycyclic Heterocycle Characterization

6-Chlorobenzo[b]phenazine, with its well-defined molecular formula (C16H9ClN2), unique monoisotopic mass (264.71 Da), and the diagnostic chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1), serves as an excellent reference compound for method development in GC-MS, LC-MS, and HPLC analysis of halogenated heterocycles [1]. The compound's established synthetic provenance through electrophilic chlorination [2] means that its structure is confirmed by independent synthetic correlation rather than inferred from spectroscopic data alone — a critical advantage when used as a calibration standard. The characteristic NMR behavior of chlorophenazines, with anisotropic shielding opposite to oxygenated analogs [3], provides a multi-technique identity confirmation strategy that reduces the risk of misassignment in analytical workflows involving complex halogenated mixtures or environmental samples containing nitrogen heterocycles.

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